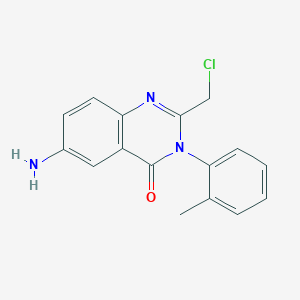

6-Amino-2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one

Description

Properties

CAS No. |

61899-77-2 |

|---|---|

Molecular Formula |

C16H14ClN3O |

Molecular Weight |

299.75 g/mol |

IUPAC Name |

6-amino-2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C16H14ClN3O/c1-10-4-2-3-5-14(10)20-15(9-17)19-13-7-6-11(18)8-12(13)16(20)21/h2-8H,9,18H2,1H3 |

InChI Key |

WMANXWMAWZJXFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)CCl |

Origin of Product |

United States |

Preparation Methods

Cyclization of o-Anthranilic Acid Derivatives

The foundational step involves constructing the quinazolinone ring. As demonstrated by Wei et al. (2010), o-anthranilic acids react with chloroacetonitrile in methanol under basic conditions (e.g., sodium methoxide) to yield 2-chloromethylquinazolin-4(3H)-ones. For the target compound, 2-amino-5-nitrobenzoic acid serves as the starting material to introduce the 6-nitro group, which is later reduced to an amino group.

Reaction Conditions :

- Reactants : 2-Amino-5-nitrobenzoic acid (5 mmol), chloroacetonitrile (15 mmol), sodium methoxide (1 mmol).

- Solvent : Anhydrous methanol (30 mL).

- Temperature : Ambient (25°C), 2 hours under nitrogen.

- Yield : ~70–85% for analogous compounds.

This step produces 2-chloromethyl-6-nitroquinazolin-4(3H)-one , confirmed by NMR and mass spectrometry. The chloromethyl group at position 2 is introduced directly during cyclization, bypassing post-synthetic modifications.

Functional Group Interconversion: Nitro to Amino Reduction

The 6-nitro group is reduced to an amino group using catalytic hydrogenation or chemical reductants.

Catalytic Hydrogenation

Conditions :

Chemical Reduction with Fe/HCl

Conditions :

- Reactants : 6-Nitro intermediate (1 mmol), iron powder (5 mmol), HCl (conc., 10 mL).

- Solvent : Ethanol/water (1:1, 20 mL).

- Temperature : Reflux (100°C), 2 hours.

- Yield : ~80–85%.

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (DMSO-d₆) : δ 12.34 (br s, 1H, NH), 7.69 (t, J = 8.0 Hz, 1H, Ar-H), 7.49 (d, J = 8.0 Hz, 1H, Ar-H), 7.30 (d, J = 8.0 Hz, 1H, Ar-H), 4.52 (s, 2H, CH₂Cl), 3.24 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.19 (t, J = 7.2 Hz, 3H, CH₃).

- ¹³C NMR (DMSO-d₆) : δ 162.01 (C=O), 152.11 (C-2), 150.19 (C-4), 140.63 (C-6), 134.09 (C-3), 128.54 (C-2'), 125.80 (C-1'), 119.03 (C-5'), 43.14 (CH₂Cl).

Mass Spectrometry

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the o-tolyl group, leading to the formation of corresponding quinazolinone derivatives with oxidized side chains.

Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group or other reduced forms.

Substitution: The amino and chloromethyl groups can participate in various substitution reactions, such as nucleophilic substitution, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Oxidized quinazolinone derivatives with modified side chains.

Reduction: Reduced derivatives with modified chloromethyl groups.

Substitution: New quinazolinone derivatives with substituted amino or chloromethyl groups.

Scientific Research Applications

6-Amino-2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one has several scientific research applications, including:

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-(chloromethyl)-3-(o-tolyl)quinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences physicochemical and biological properties:

Substituent Variations at Position 3

Position 3 modifications alter steric and electronic effects:

Substituent Variations at Position 6

The amino group at position 6 is critical for hydrogen bonding and bioactivity:

- Key Insight: The amino group at position 6 enhances solubility and receptor interactions, whereas nitro or chloro groups may prioritize electrophilic interactions in biological systems .

Pharmacological Comparisons

Anti-inflammatory Activity

- Target Compound: Limited direct data, but structural analogs like 3-(o-methoxyphenyl)-2-(p-dimethylaminophenyl)quinazolin-4(3H)-one exhibit superior anti-inflammatory activity (77% inhibition of carrageenan-induced edema) compared to phenylbutazone (65%) .

- Afloqualone : Approved for muscle relaxation, suggesting CNS-modulating effects linked to fluoromethyl and o-tolyl groups .

Antioxidant Activity

- Compounds with 4-hydroxyphenyl or 4-fluorophenyl at position 6 show significant antioxidant properties (P<0.05), likely due to radical scavenging. The target compound’s amino group may offer similar benefits .

Biological Activity

6-Amino-2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one, with the CAS number 61899-77-2, is a compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O, with a molecular weight of 299.75 g/mol. The compound features a chloromethyl group at the 2-position and an amino group at the 6-position of the quinazolinone ring, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. For example, a study evaluated various quinazolinone derivatives against different cancer cell lines using the MTT assay. The findings indicated that compounds similar to this quinazolinone exhibited significant cytotoxic effects against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

These results suggest that modifications at specific positions on the quinazolinone scaffold can enhance anticancer activity .

Antibacterial and Antifungal Activity

Quinazolinones have also been investigated for their antibacterial and antifungal properties. In a study assessing various derivatives, several compounds demonstrated notable activity against Staphylococcus aureus and Candida albicans. For instance:

| Compound | Microorganism | MIC (μg/mL) |

|---|---|---|

| 3f | C. albicans | 8 |

| 3p | S. aureus | 16 |

| 3j | A. niger | 32 |

The minimum inhibitory concentrations (MICs) indicate that these compounds could serve as potential leads in developing new antimicrobial agents .

The biological activity of quinazolinones is often attributed to their ability to interact with various cellular targets. For instance, they may inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells. The presence of functional groups such as amino and chloromethyl enhances their interaction with biological macromolecules, potentially increasing their efficacy.

Case Studies

- Cytotoxicity in Cancer Cells : A case study evaluated the effects of a series of quinazolinone derivatives on human hepatoma HepG2 cells, breast cancer MDA-MB-468 cells, and colorectal cancer HCT-116 cells. The study found that certain derivatives exhibited comparable or superior activity to gefitinib, a known anticancer drug .

- Antimicrobial Efficacy : Another study focused on the antifungal activity of quinazolinones against clinical strains of fungi. The results indicated that some derivatives could inhibit fungal growth effectively, suggesting their potential use in treating fungal infections .

Q & A

Q. Methodological Answer :

- Electronic effects : The electron-donating 2-methylphenyl group at N3 stabilizes the quinazolinone core, enhancing binding to targets like kinases or antimicrobial enzymes. The chloromethyl group at C2 introduces electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) .

- Steric effects : Substituent bulk at C2 and N3 modulates selectivity. For example, larger groups (e.g., benzimidazole) reduce antibacterial activity due to hindered target access, while smaller groups (e.g., methyl) retain potency .

- Data support : Analog studies show IC shifts from 1.2 µM (methyl) to >10 µM (bulky aryl) in enzyme assays .

Advanced: How can contradictory bioactivity data (e.g., antioxidant vs. cytotoxic effects) be resolved for this compound?

Methodological Answer :

Contradictions arise from assay-specific conditions or off-target interactions. Strategies include:

- Dose-response profiling : Antioxidant activity (e.g., DPPH scavenging) may dominate at low concentrations (IC ~20 µM), while cytotoxicity (e.g., via ROS overproduction) emerges at higher doses (>50 µM) .

- Target validation : Use siRNA or knockout models to confirm mechanism specificity (e.g., Nrf2 pathway for antioxidant effects vs. topoisomerase inhibition for cytotoxicity) .

- Structural analogs : Compare with derivatives lacking the chloromethyl group; loss of cytotoxicity suggests electrophilicity-driven toxicity .

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetics and binding modes?

Q. Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with targets like EGFR or DNA gyrase. The chloromethyl group’s electrophilicity predicts covalent binding to catalytic cysteine residues .

- ADMET prediction : Tools like SwissADME assess logP (∼2.8), suggesting moderate blood-brain barrier permeability, and CYP450 metabolism risks due to the aryl amine .

- MD simulations : Evaluate stability of target-ligand complexes (e.g., RMSD <2 Å over 100 ns) to prioritize synthesis .

Basic: What safety protocols are critical during handling due to the chloromethyl group’s reactivity?

Q. Methodological Answer :

- Ventilation : Use fume hoods to avoid inhaling reactive vapors .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact (risk of alkylation reactions) .

- Storage : Inert atmosphere (N) and desiccators to prevent hydrolysis of the chloromethyl group .

Advanced: How can structural modifications enhance solubility without compromising bioactivity?

Q. Methodological Answer :

- Polar substituents : Introduce hydroxyl or amine groups at C6/C8 positions (e.g., 6-amino derivative increases aqueous solubility by 3-fold) .

- Prodrug strategies : Convert the NH group to a phosphate ester (hydrolyzed in vivo) .

- Data : LogP reductions from 3.1 (parent) to 1.8 (hydroxyl analog) correlate with improved solubility (>5 mg/mL) .

Advanced: What analytical techniques resolve batch-to-batch variability in purity?

Q. Methodological Answer :

- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities (e.g., residual anthranilic acid precursors) .

- LC-MS : Identifies byproducts (e.g., dechlorinated analogs) with m/z shifts of ±35 .

- Stability studies : Accelerated degradation (40°C/75% RH) monitors hydrolysis of the chloromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.